Estrogen Biosynthesis Inhibition: Luteolin 7-Methyl Ether Exhibits Comparable Potency to Luteolin in Human Ovarian Granulosa Cells
In a direct head-to-head comparison using FSH-stimulated human ovarian granulosa cells, luteolin 7-methyl ether (luteolin-7-methylether) demonstrated potent inhibition of 17β-estradiol production with an IC₅₀ of 5.213 μM, comparable to luteolin's inhibitory activity in the same experimental system [1]. Both compounds targeted the TPL2-MKK3/6-p38 MAPK-CREB signaling axis to suppress aromatase expression, though transcriptomic analysis revealed that they regulate distinct gene expression patterns, indicating partially divergent mechanisms of action [1].
| Evidence Dimension | Inhibition of 17β-estradiol biosynthesis |
|---|---|
| Target Compound Data | IC₅₀ = 5.213 μM |
| Comparator Or Baseline | Luteolin (comparable potency, exact IC₅₀ not specified but both compounds described as 'potently inhibited') |
| Quantified Difference | Comparable potency in the same assay; distinct transcriptional regulation profiles |
| Conditions | FSH-stimulated human ovarian granulosa cells; ELISA for 17β-estradiol quantification |
Why This Matters
For PCOS research requiring aromatase modulation with potentially differentiated transcriptional effects compared to luteolin, this compound offers a mechanistically distinct tool with comparable potency.
- [1] Shi, X. K. et al. (2024). Luteolin and its analog luteolin-7-methylether from Leonurus japonicus Houtt suppress aromatase-mediated estrogen biosynthesis to alleviate polycystic ovary syndrome by the inhibition of tumor progression locus 2. Journal of Ethnopharmacology, 118279. (IC₅₀ data from earlier 2020 publication: Shi et al., European Journal of Pharmacology, 2020). View Source
